molecular formula C4H7Br B137280 (Bromomethyl)cyclopropane CAS No. 7051-34-5

(Bromomethyl)cyclopropane

Cat. No. B137280
CAS RN: 7051-34-5
M. Wt: 135 g/mol
InChI Key: AEILLAXRDHDKDY-UHFFFAOYSA-N
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Description

Cyclopropanes are a class of compounds characterized by a three-membered ring structure, which imparts significant strain and unique reactivity to these molecules. "(Bromomethyl)cyclopropane" refers to cyclopropane derivatives that contain a bromomethyl group (-CH2Br) attached to the cyclopropane ring. These compounds are of interest due to their utility in organic synthesis and potential biological activity .

Synthesis Analysis

The synthesis of substituted cyclopropanes can be achieved through various methods. A one-pot three-component reaction has been developed for the synthesis of substituted cyclopropanes using 4-bromomethyl-2H-chromen-2-one/quinolin-2(1H)-ones, aromatic aldehydes, and activated nitriles, which proceeds diastereoselectively and with high yield in water . Chromium-catalyzed cyclopropanation of alkenes with bromoform has also been reported, where an organosilicon reductant is used to generate (bromomethylidene)chromium(iii) species that react with alkenes to form bromocyclopropanes . Additionally, bromophenol derivatives with a cyclopropane moiety have been synthesized from methyl isoeugenol with ethyl diazoacetate, followed by various reactions including bromination and ring opening . Another approach involves the synthesis of various bromomethyl cyclopropane derivatives from ketones and/or aldehydes with β-dicarbonyl compounds in the presence of BrCN and Et3N .

Molecular Structure Analysis

The molecular structure and conformation of bromomethyl cyclopropane derivatives have been studied using techniques such as gas-phase electron diffraction and microwave spectroscopy. These studies reveal the presence of gauche and cis conformers and provide detailed measurements of bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these molecules .

Chemical Reactions Analysis

Bromomethyl cyclopropanes can undergo various chemical reactions due to the presence of the bromomethyl group and the strained cyclopropane ring. For instance, the ring opening of cyclopropane has been observed in the reaction of certain bromophenol derivatives with bromine . The reactivity of these compounds can be harnessed to synthesize complex molecules, such as the synthesis of 1H-Cyclopropa[b]phenanthrene from 1-bromo-2-chlorocyclopropene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl cyclopropanes are influenced by their molecular structure. The electron diffraction and microwave spectroscopy studies provide insights into the conformational composition of these compounds in the gaseous state, which is important for understanding their behavior in different phases and conditions . The synthesis methods also highlight the stability and reactivity of these compounds under various conditions, such as in aqueous media or in the presence of different reagents and catalysts .

Scientific Research Applications

  • Conformational Analysis : The vibrational spectra and conformations of (bromomethyl)cyclopropane have been analyzed using infrared and Raman spectra, revealing an equilibrium mixture of gauche and cis conformers. The gauche form is more stable with an enthalpy difference identified for the liquid phase (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).

  • Synthesis of Cyclopropanated Sugars : A method for the synthesis of oxepines and 2-branched pyranosides from a D-glucal-derived gem-dibromo-1,2-cyclopropanated sugar was developed. This process is significant for accessing diverse members of the septanoside family of carbohydrate mimetics (Hewitt & Harvey, 2010).

  • Microwave Spectroscopy Studies : The microwave spectrum of gaseous bromomethyl cyclopropane has been reported, providing insights into the molecular structure and behavior of this compound in different forms (Mohammadi & Brooks, 1979).

  • Development of Synthetic Methods : Research has been conducted on the synthesis of various cyclopropyl methyl bromide derivatives from ketones, aldehydes, and β-dicarbonyl compounds, highlighting the versatility of bromomethyl cyclopropane in synthetic chemistry (Gholizadeh, Safa, & Pesyan, 2019).

  • Green Chemistry Applications : A diastereoselective synthesis method of substituted cyclopropanes in water has been developed, demonstrating the potential of bromomethyl cyclopropane in environmentally friendly chemical processes (Anand, Yenagi, Tonannavar, & Kulkarni, 2016).

  • Cyclopropanation Reactions : The compound has been studied for its role in stereoselective cyclopropanation reactions, an area of interest for synthesizing highly strained cycloalkanes and studying enzyme mechanisms (Lebel, Marcoux, Molinaro, & Charette, 2003).

  • Modification of Simmons-Smith Reaction : Bromomethylzinc bromide, related to bromomethyl cyclopropane, has been used as an inexpensive alternative in the Simmons-Smith procedure for cyclopropanation, showcasing its cost-effectiveness in organic synthesis (Fabisch & Mitchell, 1984).

Safety And Hazards

(Bromomethyl)cyclopropane is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Relevant Papers The paper “Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N” provides a detailed study on the synthesis of (Bromomethyl)cyclopropane .

properties

IUPAC Name

bromomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILLAXRDHDKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220785
Record name Bromomethylcyclopropane
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Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(Bromomethyl)cyclopropane

CAS RN

7051-34-5, 1219805-93-2
Record name (Bromomethyl)cyclopropane
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Record name Bromomethylcyclopropane
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Record name Bromomethylcyclopropane
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Record name Bromomethylcyclopropane
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Record name BROMOMETHYLCYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
605
Citations
MA Mohammadi, WVF Brooks - Journal of Molecular Spectroscopy, 1979 - Elsevier
The microwave spectrum of gaseous bromomethyl cyclopropane is reported in the range 12 to 36 GHz. Lines of the 79 Br and 81 Br species of cis and gauche forms are assigned and …
Number of citations: 16 www.sciencedirect.com
CJ Wurrey, R Krishnamoorthi, S Pechsiri… - Journal of Raman …, 1982 - Wiley Online Library
Infrared and Raman spectra of (bromomethyl)cyclopropane and epibromohydrin have been recorded. Reversible spectral changes which accompany changes in temperature indicate …
S Kozhushkov, T Späth, T Fiebig… - The Journal of …, 2002 - ACS Publications
The bromine additions to methylenecyclopropane (1), bicyclopropylidene (2), and spirocyclopropanated methylenecyclopropanes and bicyclopropylidenes 3−6 in methanol at 25 C …
Number of citations: 28 pubs.acs.org
CL Lambert, ME Enters, SK Rastogi… - Journal of The …, 2016 - iopscience.iop.org
Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) were employed to examine the reaction between electrogenerated ligand-reduced nickel (II) salen and (bromomethyl…
Number of citations: 1 iopscience.iop.org
CL Lambert, ME Enters, SK Rastogi… - Electrochemical …, 2017 - iopscience.iop.org
Nickel(II) salen has been widely used as the catalyst for the electrochemical reduction of organic halides (RX). The corresponding catalytic reaction mechanism were examined and …
Number of citations: 0 iopscience.iop.org
Q Shen, K Hagen - Journal of Molecular Structure, 1987 - Elsevier
… Some of the important distance (ra) and angle (&) parameters for l,l-dichloro-2-bromomethyl-cyclopropane … Radial distribution curves for l,l-dichloro-2-bromomethyl-cyclopropane. …
Number of citations: 3 www.sciencedirect.com
S Gholizadeh, KD Safa, N Noroozi Pesyan - Journal of the Iranian …, 2019 - Springer
… The ultimate goal in this paper has been developed for the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate …
Number of citations: 2 link.springer.com
BC Anderson - The Journal of Organic Chemistry, 1962 - ACS Publications
The known preparation of methylenecyclopropane has been repeated and some reactions studied. Highly reactive, the olefin adds such reagents as hydrogen bromide, bromine, …
Number of citations: 49 pubs.acs.org
W Franke, H Schwarz, D Stahl - The Journal of Organic Chemistry, 1980 - ACS Publications
Many intrinsic properties of ions can be examined ad-vantageously in the absence of solvent, ie, in the gas phase. For example, collisional-activation (CA) mass spectrometry can reveal …
Number of citations: 19 pubs.acs.org
NS Zefirov, SI Kozhushkov, TS Kuznetsova… - J. Org. Chem. USSR …, 1988 - osti.gov
A study was carried out on the reduction of 2-vinyl-1,1-bis(bromomethyl)cyclopropane by various methods including electrochemical procedures. The major reaction pathways entail …
Number of citations: 5 www.osti.gov

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